7-[(3-Ethoxy-4-phenylmethoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Description
7-[(3-Ethoxy-4-phenylmethoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
7-[(3-ethoxy-4-phenylmethoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O3/c1-3-36-27-19-24(12-14-26(27)37-20-22-8-5-4-6-9-22)29(34-28-18-21(2)15-17-32-28)25-13-11-23-10-7-16-33-30(23)31(25)35/h4-19,29,35H,3,20H2,1-2H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDQFFMMAYWFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Ethoxy-4-phenylmethoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy, phenylmethoxy, and pyridinylamino groups through a series of substitution and coupling reactions. Common reagents used in these reactions include ethyl iodide, phenylmethanol, and 4-methylpyridine, under conditions such as refluxing in organic solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
7-[(3-Ethoxy-4-phenylmethoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
7-[(3-Ethoxy-4-phenylmethoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(3-Ethoxy-4-phenylmethoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in oxidative stress, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with a similar pyridine structure, used as an antimicrobial agent.
Domiphen bromide: Another pyridine derivative with antiseptic properties.
Uniqueness
7-[(3-Ethoxy-4-phenylmethoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
